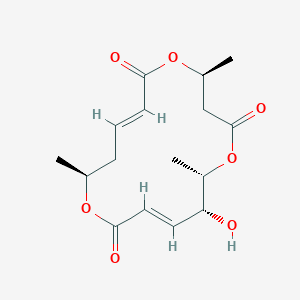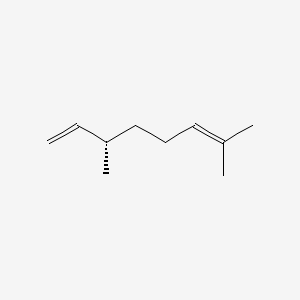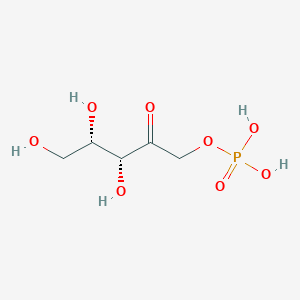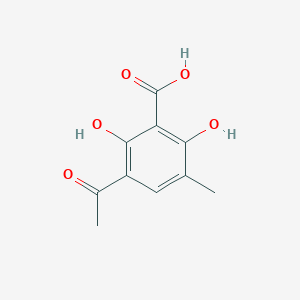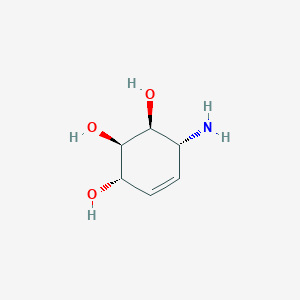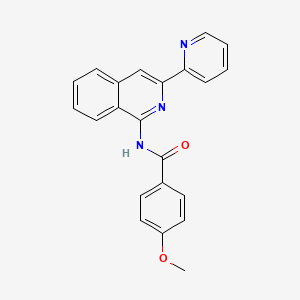![molecular formula C13H20N2O3 B1249670 (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1249670.png)
(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S)-2-({[(1R)-2-hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol is a dihydroxypyrrolidine.
Scientific Research Applications
Alpha-Mannosidase Inhibition and Anticancer Activity
- Selective Alpha-Mannosidase Inhibition: Derivatives of (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol have shown competitive and selective inhibition of alpha-mannosidase, particularly from jack bean. This inhibition is vital for potential therapeutic applications in diseases related to glycosidase malfunctions (Popowycz et al., 2001).
- Anticancer Properties: Studies have revealed that this compound, particularly its 4-bromobenzoyl derivative, inhibits the growth of human tumor cells, such as glioblastoma and melanoma cells, while being less effective on healthy human fibroblasts. This indicates a selective action on tumor cells, suggesting potential as an anticancer agent (Fiaux et al., 2005); (Fiaux et al., 2006).
Synthesis and Derivative Studies
- Derivative Formation and Analysis: The synthesis of various derivatives of (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol has been explored. These derivatives have been evaluated for their inhibitory activities, particularly towards alpha-mannosidases, to understand their biomedical applications (Popowycz et al., 2004); (Popowycz et al., 2003).
- Crystal Structure Determination: The crystal structure of related compounds has been determined, contributing to the understanding of their chemical properties and potential applications in pharmaceuticals and medicinal chemistry (Chiaroni et al., 1995); (Weber et al., 1995).
properties
Product Name |
(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[[[(1R)-2-hydroxy-1-phenylethyl]amino]methyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H20N2O3/c16-8-11(9-4-2-1-3-5-9)14-6-10-13(18)12(17)7-15-10/h1-5,10-18H,6-8H2/t10-,11+,12+,13-/m1/s1 |
InChI Key |
OGMKEJTXCCFISS-MROQNXINSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)CN[C@@H](CO)C2=CC=CC=C2)O)O |
SMILES |
C1C(C(C(N1)CNC(CO)C2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(N1)CNC(CO)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-Hexyl-cyclopentyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B1249589.png)
